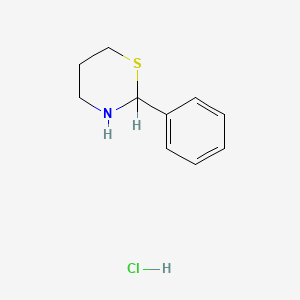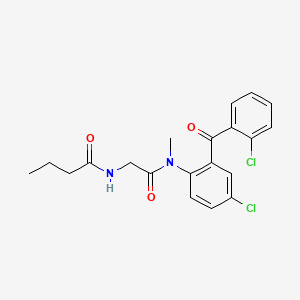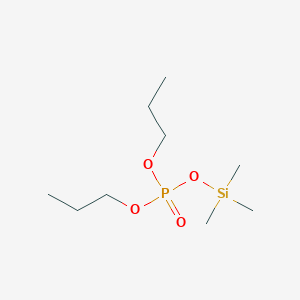
2-Phenyltetrahydro-2H-1,3-thiazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyltetrahydro-2H-1,3-thiazine hydrochloride is a heterocyclic organic compound that contains a thiazine ring. Thiazines are known for their diverse biological activities and are used in various medicinal applications . This compound is characterized by its unique structure, which includes a phenyl group attached to the tetrahydrothiazine ring, making it a valuable molecule in synthetic chemistry and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyltetrahydro-2H-1,3-thiazine hydrochloride typically involves the reaction of a phenyl-substituted ketone with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazine ring . The reaction conditions often include the use of solvents like ethanol or methanol and a catalyst such as hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods can include continuous flow reactors and the use of green chemistry principles to minimize waste and improve yield . The use of automated systems and advanced purification techniques ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyltetrahydro-2H-1,3-thiazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions often require catalysts such as Lewis acids or bases to facilitate the reaction .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the thiazine ring . These products are often used as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
2-Phenyltetrahydro-2H-1,3-thiazine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Phenyltetrahydro-2H-1,3-thiazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways . It may also interact with cellular receptors and enzymes, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazine ring structure.
Ritonavir: An antiretroviral drug that contains a thiazole ring.
Abafungin: An antifungal drug with a thiazine ring.
Uniqueness
2-Phenyltetrahydro-2H-1,3-thiazine hydrochloride is unique due to its specific substitution pattern and the presence of the phenyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for further research and development in various fields .
Eigenschaften
CAS-Nummer |
79128-42-0 |
|---|---|
Molekularformel |
C10H14ClNS |
Molekulargewicht |
215.74 g/mol |
IUPAC-Name |
2-phenyl-1,3-thiazinane;hydrochloride |
InChI |
InChI=1S/C10H13NS.ClH/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;/h1-3,5-6,10-11H,4,7-8H2;1H |
InChI-Schlüssel |
LVNNITLWZVJKBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(SC1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)






![2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14434379.png)

